N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an indole moiety, a sulfonamide group, and an acetamide group. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Properties
IUPAC Name |
N-[4-[[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14(25)22-16-7-9-18(10-8-16)29(27,28)23-17-6-5-15-11-12-24(19(15)13-17)20(26)21(2,3)4/h5-10,13,23H,11-12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJKMDTYPQYJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pivaloyl Group: The indole derivative is then reacted with pivaloyl chloride in the presence of a base such as pyridine to introduce the pivaloyl group.
Formation of the Sulfonamide Group: The pivaloylindole is then reacted with sulfonyl chloride in the presence of a base to form the sulfonamide intermediate.
Coupling with Acetamide: Finally, the sulfonamide intermediate is coupled with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the substrate and binding to the active site.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(1-benzoylindolin-6-yl)sulfamoyl)phenyl)acetamide
Uniqueness
N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide is unique due to the presence of the pivaloyl group, which can influence its pharmacokinetic properties and enhance its stability compared to similar compounds.
Biological Activity
N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an indole moiety, a sulfonamide group, and an acetamide group, which contribute to its diverse biological interactions.
Overview of Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes by mimicking natural substrates. This mechanism is particularly relevant in the context of antimicrobial activity, where it competes with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may interfere with signal transduction pathways involved in cancer cell proliferation and survival. The indole structure is often associated with anticancer activity due to its ability to interact with multiple molecular targets.
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been explored, indicating possible applications in treating inflammatory diseases.
The mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : By mimicking the structure of natural substrates, the compound binds to the active sites of enzymes, thereby inhibiting their function. This is particularly significant for enzymes involved in metabolic pathways related to inflammation and cancer.
- Modulation of Protein Interactions : The indole moiety may facilitate interactions with various proteins and receptors, potentially altering their activity and leading to downstream biological effects.
Case Studies
Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:
- Antimicrobial Activity : Research indicates that sulfonamides exhibit significant antimicrobial properties against a range of bacterial strains. For instance, Korolkovas (1988) and Mandell & Sande (1992) documented the efficacy of sulfonamide compounds in inhibiting bacterial growth by targeting folate synthesis pathways.
- Anticancer Activity : A study on related compounds demonstrated their ability to induce apoptosis in cancer cells through modulation of apoptosis-related proteins (John et al., 2010). The structural similarity suggests that this compound may exhibit similar effects.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of related indole derivatives have shown promising results in reducing pro-inflammatory cytokine levels in vitro (source needed).
Data Table: Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Enzyme Inhibition | Mimics PABA, inhibits folate synthesis | Korolkovas (1988), Mandell & Sande (1992) |
| Anticancer | Induces apoptosis via protein modulation | John et al. (2010) |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Source needed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
